Acenaphthylene

Description

This compound is a ortho- and peri-fused tricyclic hydrocarbon that occurs in coal tar. It is an ortho- and peri-fused polycyclic arene, a member of acenaphthylenes and an ortho- and peri-fused tricyclic hydrocarbon.

This compound has been reported in Arctostaphylos uva-ursi, Tuber borchii, and Artemisia capillaris with data available.

This compound is one of over 100 different polycyclic aromatic hydrocarbons (PAHs). PAHs are chemicals that are formed during the incomplete burning organic substances, such as fossil fuels. They are usually found as a mixture containing two or more of these compounds. (L10)

RN given refers to parent cpd

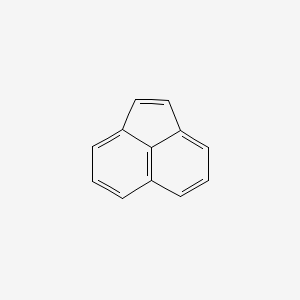

Structure

3D Structure

Properties

IUPAC Name |

acenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGDTGSAIMULJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-01-5 | |

| Record name | Polyacenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3023845 | |

| Record name | Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acenaphthylene is a colorless crystalline solid. Insoluble in water. Used in dye synthesis, insecticides, fungicides, and in the manufacture of plastics., Colorless solid; [CAMEO] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

509 to 527 °F at 760 mmHg (NTP, 1992), 280 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

122.0 °C (251.6 °F) - closed cup | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), In water, 3.93 mg/L at 25 °C, In water, 9 mg/L at 25 °C (OECD Guideline 105), Very soluble in ethanol, ether, benzene; slightly soluble in chloroform | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8988 at 61 °F (NTP, 1992) - Less dense than water; will float, 0.8987 g/cu cm at 16 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00668 [mmHg], 0.0048 mm Hg at 25 °C | |

| Record name | Acenaphthylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles, Colorless crystalline solid, Prisms from ether and plates from alcohol | |

CAS No. |

208-96-8, 34493-60-2 | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000208968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACENAPHTHYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthylene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACENAPHTHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z25C36811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200.3 to 202.1 °F (NTP, 1992), 89.4 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

early synthesis methods for acenaphthylene

An In-Depth Technical Guide to the Foundational Synthesis of Acenaphthylene

Abstract

This compound (C₁₂H₈) is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene core with an ethylene bridge connecting positions 1 and 8.[1] This unique ortho- and peri-fused structure imparts distinct electronic properties, making it a valuable precursor in the synthesis of dyes, pigments, advanced polymers, and materials for organic electronics.[2] This guide provides a comprehensive technical overview of the foundational methods for obtaining this compound, tracing its origins from the industrial byproduct of coal tar to the development of the principal chemical synthesis route. We will delve into the causality behind the experimental designs of the late 19th and early 20th centuries, presenting detailed protocols and comparative data for the key processes of isolation and chemical conversion. The narrative is designed for researchers and chemical development professionals, offering field-proven insights into the core methodologies that paved the way for the modern production of this important chemical intermediate.

Part 1: The Genesis - Isolation of the Acenaphthene Precursor from Coal Tar

The history of this compound is inextricably linked to the industrial revolution and the rise of coal gasification. The primary historical and industrial source of this compound is not direct synthesis but rather its isolation from coal tar, a viscous black liquid byproduct of coke production.[1][3] this compound itself is present at approximately 2% in coal tar, but its direct isolation is complicated.[1][3] The more established and practical early method involves the isolation of its more abundant and stable precursor, acenaphthene (C₁₂H₁₀), which constitutes about 0.3% to 1.8% of coal tar.[4][5]

The logic behind this two-step approach (isolation of acenaphthene followed by chemical conversion) is rooted in the physicochemical properties of the coal tar matrix. Coal tar is a highly complex mixture of hundreds of compounds. Acenaphthene, being a solid with a distinct boiling point, can be effectively concentrated and separated from other components through fractional distillation and subsequent crystallization, yielding a high-purity feedstock for the final conversion step.

Workflow: From Coal Tar to Purified Acenaphthene

The process begins with the fractional distillation of crude coal tar. The fraction boiling between 270-300°C, often referred to as the "anthracene oil" or "green oil," is enriched with acenaphthene and other valuable PAHs.[6] Further refining of this fraction is necessary to isolate the acenaphthene.

Caption: Workflow for the isolation of acenaphthene from coal tar.

Experimental Protocol: Isolation and Purification of Acenaphthene

This protocol is a self-validating system where the purity of the final product is confirmed by its melting point and can be further analyzed by spectroscopy. The choice of vacuum rectification is critical to prevent thermal degradation of the target compounds, which can occur at their higher atmospheric boiling points.

Objective: To isolate high-purity acenaphthene from the wash oil fraction of coal tar.

Materials:

-

Coal tar wash oil (acenaphthene content 8-15%)

-

Organic solvent (e.g., dehydrated ethanol or ethyl acetate)

-

Vacuum fractional distillation apparatus with a packed column (e.g., stainless steel ripple or triangle filler)

-

Crystallization vessel with controlled cooling system

-

Filtration apparatus (e.g., Büchner funnel)

Methodology:

-

Vacuum Rectification:

-

Charge the distillation flask with coal tar wash oil.

-

Assemble the packed rectification column. A column with a theoretical plate number of 45-60 is recommended for efficient separation.[5]

-

Reduce the system pressure to 0.05–0.06 MPa.[5]

-

Begin heating. Control the reflux ratio between 10 and 20 to ensure sharp cuts between fractions.[5]

-

Collect the fraction that distills between 235-245°C. This is the acenaphthene-rich fraction, typically containing 65-75% acenaphthene.[5]

-

-

Recrystallization:

-

Transfer the collected acenaphthene fraction to a crystallization vessel.

-

Add an organic solvent (dehydrated ethanol or ethyl acetate) in a mass ratio of 1-1.5 parts solvent to 1 part acenaphthene fraction.[5]

-

Heat the mixture with stirring until all solids have completely dissolved.

-

Slowly cool the solution to 25-35°C over a period of 20-50 minutes to allow for the formation of well-defined crystals.[5] The slow cooling rate is crucial for selective crystallization, leaving impurities behind in the solvent.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

-

Dry the crystals under vacuum. The resulting product should be acenaphthene with a purity exceeding 99%.[5]

-

The mother liquor, still containing some acenaphthene, can be recycled back into the rectification feed to improve overall yield.[5]

-

Part 2: The Key Transformation - Catalytic Dehydrogenation of Acenaphthene

With a reliable supply of high-purity acenaphthene secured from coal tar, the definitive step to produce this compound is a chemical transformation: dehydrogenation. This process involves the removal of two hydrogen atoms from the ethylene bridge of acenaphthene to form a carbon-carbon double bond, yielding the target this compound.[2] The industrial standard for this conversion is vapor-phase catalytic dehydrogenation.[6][7]

The causality behind this method's success lies in thermodynamics and catalysis. The reaction is endothermic and requires a significant energy input, hence the high temperatures of 500-800°C.[2] A catalyst, typically based on metal oxides (e.g., iron, chromium, molybdenum), lowers the activation energy, making the reaction feasible at an industrial scale.[2] The use of steam as a diluent is also a critical, field-proven insight; it provides heat, reduces the partial pressure of the hydrocarbon (favoring the dehydrogenation equilibrium), and helps prevent coke formation on the catalyst surface, thereby extending its operational life.[8]

Caption: Vapor-phase catalytic dehydrogenation of acenaphthene.

Data Summary: Dehydrogenation Parameters

| Parameter | Typical Value/Condition | Rationale & Causality | Reference |

| Feedstock | Purified Acenaphthene | High purity prevents catalyst poisoning and side reactions. | [2] |

| Catalyst | Metal Oxides (Fe, Cr, Mo) | Provides an active surface to lower the activation energy for C-H bond cleavage. | [2] |

| Temperature | 500 - 800 °C | Provides the necessary endothermic energy for the reaction to proceed. | [2] |

| Diluent | Steam | Supplies heat, reduces hydrocarbon partial pressure to shift equilibrium, and inhibits coke formation. | [8] |

| Phase | Vapor Phase | Ensures efficient interaction between gaseous reactant molecules and the solid catalyst surface. | [2] |

| Yield | 93 - 95% | High efficiency is achievable under optimized conditions. | [8] |

Experimental Protocol: Vapor-Phase Dehydrogenation

This protocol describes a continuous flow system, which is the basis for industrial production. The self-validating aspect is the continuous analysis of the output stream to monitor conversion efficiency and product purity, allowing for real-time adjustment of parameters like temperature and flow rate.

Objective: To synthesize this compound via catalytic dehydrogenation of acenaphthene.

Materials:

-

High-purity acenaphthene

-

Deionized water

-

Inert gas (e.g., Nitrogen)

-

Dehydrogenation catalyst (e.g., iron oxide-based)

-

Tube furnace

-

Quartz or stainless-steel reactor tube

-

Steam generator

-

Condenser and collection system

Methodology:

-

System Preparation:

-

Pack the catalyst bed into the reactor tube and place it inside the tube furnace.

-

Purge the entire system with an inert gas like nitrogen to remove all oxygen, preventing combustion at high temperatures.

-

-

Reaction Execution:

-

Heat the furnace to the target reaction temperature (e.g., 600°C).

-

Heat the acenaphthene feedstock above its melting point to create a liquid feed.

-

Simultaneously, begin generating steam in the steam generator.

-

Introduce the molten acenaphthene and steam into a vaporizer/mixing chamber to create a gaseous feed mixture.

-

Pass the vapor mixture over the heated catalyst bed. The flow rate must be carefully controlled to ensure optimal residence time for the reaction.

-

-

Product Collection & Purification:

-

The product stream exiting the reactor is passed through a condenser.

-

The organic components (unreacted acenaphthene, product this compound, and any byproducts) will condense and are collected in a receiving flask.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum sublimation to yield a yellow crystalline solid.[2]

-

Part 3: Foundational Exploratory Syntheses of the Acenaphthene Skeleton

Before the industrial-scale isolation from coal tar was perfected, the very first synthesis of the acenaphthene core was achieved by French chemist Marcellin Berthelot in 1866.[4][9] While not a direct synthesis of this compound, his work represents the first time the tricyclic skeleton was constructed from simpler aromatic precursors and is therefore of immense historical and chemical importance.

Berthelot's methods were characteristic of the era's "brute force" organic chemistry, relying on extreme thermal energy to drive reactions. He demonstrated two key pathways:

-

Reaction of Naphthalene with Acetylene/Ethylene: By passing hot naphthalene vapors mixed with either acetylene or ethylene through a red-hot tube, Berthelot was able to form acenaphthene.[4][10] This reaction proceeds through thermally generated radical intermediates and subsequent cyclization.

-

Cyclization of α-Ethylnaphthalene: In a more targeted approach, Berthelot and his student Bardy synthesized acenaphthene by the intramolecular cyclization of α-ethylnaphthalene, again using high heat.[4][9] This demonstrated a clearer mechanistic pathway involving the formation of the five-membered ring from a pre-existing side chain.

These early methods were low-yield and not practical for large-scale production, but they were crucial proofs of concept that established the chemical structure of acenaphthene and its relationship to naphthalene.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Acenaphthene - Wikipedia [en.wikipedia.org]

- 5. CN1651367A - Method for extracting high-purity acenaphthene from coal tar washing oil - Google Patents [patents.google.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wikiwand.com [wikiwand.com]

- 10. Fact sheet: Acenaphthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

An In-depth Technical Guide to the Isolation of Acenaphthylene from Coal Tar

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Key Chemical Intermediate from a Complex Matrix

Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core fused with an ethylene bridge connecting carbons 1 and 8.[1][2] This yellow, crystalline solid is a significant chemical intermediate, serving as a foundational molecule in the synthesis of a wide array of products including dyes, pharmaceuticals, pesticides, and advanced polymers.[1] The primary industrial source of this compound is high-temperature coal tar, a viscous black liquid byproduct of coke production, in which it constitutes approximately 2% of the total mass.[2]

However, coal tar is an exceptionally complex mixture of thousands of chemical compounds, making the direct isolation of any single component a significant technical challenge.[3] This guide provides a comprehensive overview of the predominant industrial methodology for isolating this compound, which proceeds via its hydrogenated precursor, acenaphthene. It will delve into the causality behind experimental choices, detail validated protocols, and explore modern alternative techniques, providing a robust framework for professionals in chemical research and development.

Physicochemical Properties: The Basis for Separation and Conversion

Understanding the distinct physical and chemical properties of this compound and its precursor, acenaphthene, is fundamental to designing an effective isolation and conversion strategy. The key differences in their boiling points and solubility profiles are exploited during fractional distillation and recrystallization, respectively. Notably, this compound is an exception among many PAHs as it does not exhibit fluorescence, a crucial consideration for its analytical detection.[1][2][4]

Table 1: Comparative Physicochemical Properties of this compound and Acenaphthene

| Property | This compound | Acenaphthene | Rationale for Isolation/Conversion |

| Chemical Formula | C₁₂H₈ | C₁₂H₁₀ | Dehydrogenation removes two hydrogen atoms. |

| Molar Mass | 152.19 g/mol [2][5] | 154.21 g/mol [6] | Minimal mass change during conversion. |

| Appearance | Yellow crystalline solid[1][2] | White crystalline needles[6] | Color change can be a visual indicator of successful dehydrogenation. |

| Melting Point | 91.8 °C[2] | 93.6 °C[6] | Similar melting points make separation by melt crystallization difficult. |

| Boiling Point | 280 °C[2] | 279 °C | Very close boiling points necessitate efficient fractional distillation or vacuum rectification. |

| Solubility | Insoluble in water; very soluble in ethanol, diethyl ether, benzene.[2][5] | Insoluble in water; soluble in hot alcohol.[6] | Solubility in organic solvents is key for purification by recrystallization. |

| Fluorescence | None[1][2][4] | Exhibits fluorescence | This distinction is critical for analytical quantification; HPLC with UV detection is required for this compound.[4][7] |

The Industrial Isolation Strategy: A Two-Stage Approach

For large-scale industrial production, the most economically viable route to obtaining pure this compound is not through direct isolation, but rather through a two-stage process.[8] This involves first isolating and purifying the more abundant and easily crystallizable precursor, acenaphthene, from coal tar, followed by a catalytic dehydrogenation step to convert it into this compound.

Stage 1: Isolation and Purification of Acenaphthene from Coal Tar

3.1.1. Principle

This stage leverages classical chemical engineering principles, primarily separating compounds based on differences in boiling points through distillation, followed by purification based on differential solubility via recrystallization.

3.1.2. Step 1: Fractional Distillation of Crude Coal Tar

The initial step involves the fractional distillation of dehydrated crude coal tar to separate it into several oil fractions.[3][9] This process is conducted in large distillation columns where the complex mixture is heated, and components vaporize according to their boiling points, rising through the column to be collected at different levels.

-

Causality: Coal tar contains hundreds of aromatic compounds with a wide range of boiling points. Fractional distillation is the only viable method for an initial, coarse separation on an industrial scale. The target is the "wash oil" fraction, which contains acenaphthene along with other valuable compounds like fluorene and dibenzofuran.

Table 2: Typical Fractions from Coal Tar Distillation

| Fraction Name | Boiling Point Range (°C) | Key Components |

| Light Oil | Up to 200 | Benzene, Toluene, Xylenes |

| Middle Oil / Carbolic Oil | 200 - 240 | Phenols, Cresols, Naphthalene |

| Wash Oil / Creosote Oil | 230 - 300 | Acenaphthene , Methylnaphthalenes, Fluorene |

| Anthracene Oil | 280 - 360 | Anthracene, Phenanthrene, Carbazole |

| Pitch | Residue | Complex polycyclic aromatic compounds |

| Source: Adapted from[3] |

3.1.3. Step 2: Vacuum Rectification of the Acenaphthene-Rich Fraction

The wash oil fraction, which contains 8-15% acenaphthene, is subjected to a more precise distillation known as vacuum rectification.[10]

-

Causality: Performing the distillation under vacuum (0.05–0.06 MPa) lowers the boiling points of the components.[10] This is critical to prevent thermal degradation of the high-boiling-point compounds and allows for a finer separation of components with close boiling points, like acenaphthene (279°C) and its surrounding impurities.

Experimental Protocol: Vacuum Rectification of Wash Oil

-

Apparatus: A packed distillation column with a high number of theoretical plates (45-60) is used to ensure efficient separation.[10]

-

Feed: The coal tar wash oil fraction is fed into the column.

-

Conditions: The pressure is maintained at 0.05-0.06 MPa, and the reflux ratio is controlled between 10 and 20.[10]

-

Collection: A fraction rich in acenaphthene (typically 65-75% purity) is collected at a head temperature of 235-245°C.[8][10]

-

Output: The collected fraction serves as the raw material for the final purification step.

3.1.4. Step 3: Recrystallization for High-Purity Acenaphthene

The final step in isolating the precursor is recrystallization, which purifies the acenaphthene from the 65-75% concentrate to over 99% purity.[8][10]

-

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure acenaphthene in a suitable hot solvent and then allowing it to cool slowly, the acenaphthene will crystallize out in a pure form, leaving the impurities behind in the cold mother liquor. The choice of solvent is critical; it should dissolve the acenaphthene well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Anhydrous ethanol or ethyl acetate are commonly used.[8][10]

Experimental Protocol: Recrystallization of Acenaphthene

-

Dissolution: Mix the acenaphthene-rich fraction with an organic solvent (e.g., anhydrous ethanol) at a mass ratio of solvent-to-fraction between 1:1 and 1.5:1.[10] Heat the mixture until all solids are completely dissolved.

-

Crystallization: Slowly cool the solution to 25-35°C over a period of 20-50 minutes.[10] Pure acenaphthene will precipitate as white needles.

-

Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel or centrifuge).

-

Washing: Wash the isolated crystals with a small amount of cold solvent to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to yield acenaphthene with a purity exceeding 99%.[8][10] The mother liquor can be recycled to recover more product.[10]

Stage 2: Catalytic Dehydrogenation of Acenaphthene to this compound

3.2.1. Chemical Principle

The conversion of acenaphthene to this compound is an elimination reaction where two hydrogen atoms are removed from the ethylene bridge, creating a double bond and forming the target aromatic compound.[8] This is an endothermic process that requires high temperatures and a catalyst to proceed efficiently.

3.2.2. Detailed Protocol: Dehydrogenation

-

Reactor Setup: Pack a suitable catalyst (often based on metal oxides) into a quartz or stainless-steel reactor tube, which is then placed inside a high-temperature tube furnace.[8]

-

Inerting: Purge the entire system thoroughly with an inert gas, such as nitrogen, to remove oxygen and prevent unwanted side reactions or combustion.

-

Heating: Raise the furnace temperature to the target reaction range, typically between 500°C and 800°C.[8]

-

Feed Introduction: Heat the purified acenaphthene to its vapor phase and pass it over the heated catalyst bed. Steam is often used as a carrier gas to facilitate the flow and heat transfer.

-

Product Collection: The product stream exiting the reactor is passed through a condenser to cool the gases and collect the crude organic components, which will be a mixture of this compound, unreacted acenaphthene, and minor byproducts.

3.2.3. Final Purification of this compound

The crude product from the dehydrogenation step requires final purification to meet the standards for its use in pharmaceutical or polymer synthesis.

-

Methods: This is typically achieved by recrystallization from a solvent like ethanol or by vacuum sublimation.[8] Sublimation is a particularly effective method for achieving high purity as it transitions the solid directly to a gas, leaving non-volatile impurities behind, and then re-condenses it as pure crystals.

Alternative & Modern Isolation Techniques

While the two-stage process is the industrial standard, research has explored more direct methods which may be advantageous for smaller-scale or specialized applications.

Direct Solvent Extraction and Chromatography

A method has been developed for the direct extraction and separation of this compound from high-temperature coal tar.[11]

-

Principle: This method uses a combination of ultrasonic-assisted solvent extraction to pull the desired compounds from the tar matrix, followed by flash chromatography to separate the structurally similar PAHs.

-

Protocol Outline:

-

Extraction: High-temperature coal tar is extracted with petroleum ether under ultrasonic irradiation.[11]

-

Enrichment: The extract is concentrated to enrich the "acearylene" fraction, which includes this compound.

-

Chromatography: This enriched fraction is separated using flash chromatography with a mixed solvent system (e.g., ethyl acetate/petroleum ether), yielding a fraction with this compound at approximately 78% purity.[11]

-

Final Purification: Further purification can be achieved using Sephadex LH-20 column chromatography.[11]

-

Supercritical Fluid Extraction (SFE)

SFE presents an advanced and environmentally cleaner alternative for extracting components from the wash oil fraction.

-

Principle: Supercritical fluids, such as ethanol above its critical temperature and pressure, exhibit properties of both a liquid and a gas. They have high solvating power like a liquid but low viscosity and high diffusivity like a gas, allowing for rapid and efficient extraction. The solvating power can be finely tuned by adjusting pressure and temperature.

-

Application: A patented method describes using supercritical ethanol at 245-280°C and 6-11 MPa to extract acenaphthene, fluorene, and dibenzofuran from the wash oil fraction, offering high extraction efficiency and lower energy consumption compared to traditional distillation.

Quality Control and Analytical Validation

Rigorous analytical testing is essential to confirm the purity of the isolated this compound and to quantify any residual impurities.

Experimental Protocol: HPLC-UV Analysis of this compound This protocol is designed for the quantification of this compound, leveraging its UV absorbance.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode-Array Detector (DAD).[4][7] A fluorescence detector is not suitable.[4]

-

Column: A C18 reverse-phase column suitable for PAH analysis (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A gradient of acetonitrile and water is typically used.[12]

-

Detection: Monitor the eluent at a wavelength of 254 nm, where this compound exhibits strong absorbance.[12][13]

-

Quantification: Prepare a calibration curve using certified reference standards of this compound. The concentration in the sample is determined by comparing its chromatographic peak area to the calibration curve.[4]

Experimental Protocol: GC-MS Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying this compound, especially at trace levels, and for identifying unknown impurities.[4]

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Use a splitless injection mode for trace analysis.[4]

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp at 5-10°C/min to a final temperature of around 320°C.[4]

-

Detection: The mass spectrometer provides both high sensitivity and structural information, confirming the identity of the analyte based on its mass spectrum and retention time.

Safety, Handling, and Environmental Considerations

Coal tar and its distilled fractions are hazardous materials that require strict safety protocols.[14] They contain numerous carcinogenic and mutagenic compounds.[15]

Table 3: Key Hazards and Safety Precautions

| Hazard | Description | Recommended Precautions |

| Carcinogenicity | Coal tar is a known human carcinogen (Carcinogenicity - 1A).[14] | Handle only in well-ventilated areas or closed systems. Obtain special instructions before use.[14][16] |

| Skin Damage | Causes severe skin burns and irritation. Can be absorbed through the skin.[14] | Wear appropriate protective gloves, protective clothing, and face protection. Emergency showers should be available.[14] |

| Inhalation Toxicity | Vapors and mists are toxic if inhaled and can cause respiratory irritation.[14] | Use only outdoors or in a well-ventilated area with exhaust systems. Use respiratory protection if ventilation is inadequate.[14][16] |

| Eye Damage | Causes serious eye damage.[14] | Wear safety glasses with side shields or chemical goggles. Eye wash stations must be present.[14] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[15] | Avoid release to the environment. Do not let product enter drains. Dispose of contents/container to an approved waste disposal plant.[16] |

Safe Handling and Storage

-

Store containers in a locked, dry, and well-ventilated place, away from heat, ignition sources, and incompatible materials like strong oxidizers.[14][16]

-

All equipment used for handling must be properly grounded to prevent static discharge.[16]

-

Do not eat, drink, or smoke in areas where coal tar products are handled. Wash hands and any exposed skin thoroughly after handling.[14][16]

Conclusion

The isolation of this compound from coal tar is a multi-step process that epitomizes the challenges and solutions inherent in industrial organic chemistry. The established two-stage route—involving the fractional distillation and recrystallization of acenaphthene, followed by its catalytic dehydrogenation—remains the most economically robust method for large-scale production.[8] This pathway is a testament to the power of applying fundamental chemical principles like fractional distillation and crystallization to deconstruct a highly complex feedstock.

At the same time, modern techniques such as supercritical fluid extraction and advanced chromatographic separations offer promising alternatives that may provide higher efficiency and a reduced environmental footprint, particularly for specialized, high-purity applications.[11] Regardless of the method employed, the success of any isolation protocol is contingent upon rigorous analytical validation to ensure purity and stringent adherence to safety protocols to mitigate the significant health and environmental risks associated with handling coal tar derivatives.

References

- Benchchem. Quantitative Analysis of this compound: A Guide to Analytical Techniques.

- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of this compound (C12H8).

-

National Institutes of Health. This compound | C12H8 | CID 9161 - PubChem. [Online] Available at: [Link]

-

Hep Journals. Separation of acearylenes from high-temperature coal tar. [Online] Available at: [Link]

- Benchchem. A Comparative Analysis of this compound Synthesis Methods.

-

Wikipedia. This compound. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of Acenaphthene (CAS 83-32-9). [Online] Available at: [Link]

-

National Institutes of Health. Acenaphthene | C12H10 | CID 6734 - PubChem. [Online] Available at: [Link]

- Google Patents. CN1651367A - Method for extracting high-purity acenaphthene from coal tar washing oil.

- Google Patents. CN102898269A - Supercritical extraction method for acenaphthene, fluorene and dibenzofuran in coal tar wash oil fraction.

-

U.S. Steel. Crude Coal Tar Safety Data Sheet. [Online] Available at: [Link]

-

MDPI. Colorimetric Detection of Acenaphthene and Naphthalene Using Functionalized Gold Nanoparticles. [Online] Available at: [Link]

-

Agilent. Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. [Online] Available at: [Link]

-

chane.eu. SAFETY DATA SHEET Coal Tar. [Online] Available at: [Link]

-

Axcend. Two Methods for Quick Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using the Axcend Focus LC®. [Online] Available at: [Link]

- Google Patents. CN102267858A - Method and apparatus for producing industrial acenaphthene from wash oil of coal tar.

-

IspatGuru. Coal Tar and its Distillation Processes. [Online] Available at: [Link]

-

GCWK. Isolation of naphthalene from coal tar. [Online] Available at: [Link]

-

Journal of Missan Researches. Separation and identification of naphthalene, this compound, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. [Online] Available at: [Link]

-

Vedantu. The fractional distillation of coal tar yields A Carbon class 9 chemistry CBSE. [Online] Available at: [Link]

-

Brainly.in. What are the products obtained on fraction distillation of coal tar?. [Online] Available at: [Link]

-

ResearchGate. The use of solvents for purifying industrial naphthalene from coal tar distilled oils. [Online] Available at: [Link]

- Google Patents. CN1078991A - From coal tar wash oil, extract the technology of naphthalene cut, methylnaphthalene and industrial this compound.

-

Cargo Handbook. Coal Tar. [Online] Available at: [Link]

-

EcoMundo. Coal Tar Pitch: Hazards, Regulations, and Safety Tips. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Coal Tar and its Distillation Processes – IspatGuru [ispatguru.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C12H8 | CID 9161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The fractional distillation of coal tar yields A Carbon class 9 chemistry CBSE [vedantu.com]

- 10. CN1651367A - Method for extracting high-purity acenaphthene from coal tar washing oil - Google Patents [patents.google.com]

- 11. Separation of acearylenes from high-temperature coal tar [journal.hep.com.cn]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. axcendcorp.com [axcendcorp.com]

- 14. ussteel.com [ussteel.com]

- 15. Coal Tar Pitch: Hazards, Regulations, and Safety Tips [ecomundo.eu]

- 16. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Electronic Structure of Acenaphthylene and Its Derivatives

Introduction: The Unique Position of Acenaphthylene in Aromatic Chemistry

This compound (C₁₂H₈) is a polycyclic aromatic hydrocarbon (PAH) that occupies a unique niche in organic and materials chemistry. Structurally, it comprises a naphthalene core fused with a five-membered ring through a vinylene bridge connecting the peri-positions (carbons 1 and 8).[1][2] This fusion results in a rigid, planar π-conjugated system, but more importantly, it creates a non-alternant hydrocarbon structure. Unlike alternant hydrocarbons (like naphthalene or anthracene) where carbon atoms can be divided into two sets such that no atom from one set is adjacent to another from the same set, this compound's fused five-membered ring breaks this pattern. This structural feature is the primary determinant of its distinct electronic properties, most notably a higher electron affinity compared to its isomeric PAH counterparts.[1][3] This enhanced ability to accept electrons makes this compound and its derivatives highly valuable building blocks for a new generation of organic functional materials, with significant potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][5][6] This guide provides an in-depth exploration of the electronic structure of the this compound core and the profound influence of chemical derivatization, offering a foundational understanding for researchers in materials science and drug development.

Part 1: The Core Electronic Structure of this compound

The electronic properties of this compound are a fascinating case study in the principles of aromaticity, molecular orbital theory, and photophysics. Understanding this core structure is essential before exploring the effects of its derivatives.

The Aromaticity Conundrum

At first glance, this compound appears to challenge Hückel's rule for aromaticity. The molecule contains 12 π-electrons, a number that does not fit the '4n+2' formula for any integer 'n'.[7] However, experimental evidence, such as its relative thermodynamic stability compared to non-aromatic analogues, confirms its aromatic character.[7] This apparent contradiction is resolved by more nuanced models of its electronic structure:

-

Peripheral Aromaticity: One prevailing hypothesis suggests that the aromaticity arises from the outer perimeter of the molecule, which contains a 10π-electron system (n=2), while the central C1-C2 double bond is electronically isolated from this pathway.[8]

-

Fused Aromatic/Olefinic System: An alternative, and widely accepted, description considers the molecule as a combination of an aromatic 10π-electron naphthalene moiety fused with a simple 2π-electron vinylene bridge.[9]

Computational studies using the Nucleus-Independent Chemical Shift (NICS) method lend strong support to the latter model. These calculations show that the six-membered rings exhibit negative NICS values, indicative of aromatic character, while the five-membered ring has a positive NICS value, suggesting an anti-aromatic character.[9] Energetic data from hydrogenation experiments further classifies this compound as a borderline case, possessing aromatic stabilization but less than might be expected for a fully delocalized system.[10]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior and reactivity.[1] The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting the energy of the lowest electronic transition and the material's potential as an organic semiconductor.[11] Due to its extended π-conjugation and non-alternant character, this compound possesses a relatively small HOMO-LUMO gap, contributing to its absorption of light in the near-UV and visible regions.[5][12]

Theoretical studies, primarily using Density Functional Theory (DFT), have provided profound insights into these orbitals.[1] The table below summarizes key electronic properties calculated for the this compound core.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.8 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.3 eV | Determines the lowest energy electronic absorption and influences chemical stability.[13] |

| Dipole Moment | 0.3 - 0.9 D | The non-zero dipole moment, unusual for many PAHs, allows for rotational spectroscopy studies.[14] |

Note: Exact values vary depending on the computational method and basis set used.

Part 2: The Impact of Derivatization on Electronic Structure

The true power of this compound as a building block lies in the ability to chemically modify its core, thereby tuning its electronic and photophysical properties for specific applications.[4][6] Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the aromatic framework allows for precise control over the HOMO and LUMO energy levels.[15][16]

-

Electron-Donating Groups (e.g., -NH₂, -OR): These groups generally raise the energy of the HOMO more significantly than the LUMO, leading to a decrease in the overall HOMO-LUMO gap. This makes the molecule easier to oxidize and typically shifts its absorption spectrum to longer wavelengths (a red shift).

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups tend to lower the energy of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced. This increases the molecule's electron affinity, making it a better electron acceptor, and can also lead to a reduction in the HOMO-LUMO gap.[17]

This strategic functionalization is the key to designing this compound-based materials for optoelectronics. For example, by creating donor-acceptor systems within a single molecule, one can engineer materials with very small band gaps, high charge mobility, and specific light absorption/emission characteristics.[4][5]

Part 3: Methodologies for Characterization

A combination of computational and experimental techniques is required to fully elucidate the electronic structure of this compound and its derivatives. The synergy between theoretical prediction and empirical measurement is a cornerstone of modern materials research.

Computational Workflow: A Predictive Powerhouse

Quantum chemical methods are indispensable for predicting electronic properties before embarking on potentially complex and costly synthesis.[1] Density Functional Theory (DFT) is the most widely used method due to its excellent balance of accuracy and computational cost for ground-state properties.[1][15] For studying excited states, which govern light absorption and emission, Time-Dependent DFT (TD-DFT) is the standard approach.[12][18]

Protocol 1: Standard DFT/TD-DFT Calculation

-

Objective: To calculate the ground and excited-state electronic properties of an this compound derivative.

-

Methodology:

-

Structure Input: Build the 3D structure of the molecule of interest using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.

-

Causality: An accurate geometry is critical because electronic properties are highly dependent on bond lengths and angles. An unoptimized structure yields physically meaningless results.

-

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory.

-

Causality: This step is a self-validating control. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.[1]

-

-

Property Calculation: Perform a single-point energy calculation, often with a larger basis set for higher accuracy, on the optimized geometry to obtain final HOMO/LUMO energies, molecular orbital plots, and other ground-state properties.

-

Excited State Calculation: Using the optimized geometry, perform a TD-DFT calculation to compute the energies of the first several singlet excited states.

-

Causality: This allows for the simulation of the UV-Visible absorption spectrum, providing a direct comparison with experimental data and insight into the nature of the electronic transitions (e.g., π-π*).[19]

-

-

Experimental Validation

Experimental techniques provide the empirical data needed to validate theoretical models and measure the real-world properties of synthesized compounds.

Protocol 2: Spectroscopic and Electrochemical Analysis

-

Objective: To experimentally measure the optical band gap and frontier orbital energy levels.

-

Methodology:

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., dichloromethane, THF).

-

Record the absorption spectrum. The wavelength of maximum absorption (λ_max) corresponds to the lowest energy electronic transition.

-

The optical band gap can be estimated from the onset of the absorption edge using the equation: E_gap (eV) = 1240 / λ_onset (nm).

-

Causality: This experiment directly probes the energy difference between the ground and excited electronic states, which is fundamentally related to the HOMO-LUMO gap.[12]

-

-

Cyclic Voltammetry (CV):

-

Dissolve the compound in a solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Use a standard three-electrode setup (working, reference, and counter electrodes).

-

Scan the potential to measure the oxidation and reduction potentials of the compound.

-

The HOMO and LUMO energy levels can be estimated relative to a reference standard (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺) using empirical equations:

-

E_HOMO ≈ -[E_ox vs Fc/Fc⁺ + 5.1] eV

-

E_LUMO ≈ -[E_red vs Fc/Fc⁺ + 5.1] eV

-

-

Causality: CV measures the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction), providing a direct experimental measure of these crucial orbital energies.

-

-

Conclusion: A Platform for Innovation

The electronic structure of this compound is a direct consequence of its non-alternant π-system, which imparts a unique combination of aromatic character and high electron affinity. This foundational property, coupled with the vast possibilities for synthetic derivatization, establishes the this compound framework as a powerful and versatile platform for the design of advanced organic materials.[4][9] The ability to precisely tune frontier molecular orbital energies through chemical modification allows researchers to engineer molecules with tailored optical and electronic properties.[5] For professionals in materials science and drug development, a thorough understanding of these fundamental principles is paramount for rationally designing the next generation of high-performance organic semiconductors, sensors, and photochemically active agents.

References

- A Technical Guide to the Theoretical Investigation of this compound's Electronic Structure. Benchchem.

- An In-depth Technical Guide to the Electronic Properties of Acenaphthene-Based Compounds. Benchchem.

- This compound as a Key Intermediate in Organic Functional Materials. Benchchem.

- Protonation effect on the electronic structure of small PAHs: this compound and Acenaphthene. ResearchGate.

- This compound as a building block for π-electron functional materials. RSC Publishing.

- This compound in Optoelectronics: Paving the Way for Future Devices. Benchchem.

- The Versatile Applications of this compound in Modern Industries. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound: Uses & Aromaticity. Study.com.

- Vibrational and Electronic Spectroscopy of this compound and Its Cation. The Journal of Physical Chemistry A - ACS Publications.

- ROTATIONAL SPECTRA OF SMALL PAHs: ACENAPHTHENE, this compound, AZULENE, AND FLUORENE. IOPscience.

- This compound. Wikipedia.

- Vibrational and Electronic Spectroscopy of this compound and Its Cation. ResearchGate.

- Why is this compound aromatic when it has 12 pi electrons?. Quora.

- Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. PMC - PubMed Central.

- An Experimental and Computational Study of the Energetics of the Hydrogenation of this compound and Pyracylene. Journal of the American Chemical Society.

- HOMO−LUMO Gap as an Index of Molecular Size and Structure for Polycyclic Aromatic Hydrocarbons (PAHs) and Asphaltenes: A Theoretical Study. I. ResearchGate.

- Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. NIH.

- Substituent Effects from the Point of View of Energetics and Molecular Geometry in Acene, Polyene, and Polyyne Derivatives. The Journal of Organic Chemistry - ACS Publications.

- HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers.

- (PDF) HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound: Uses & Aromaticity | Study.com [study.com]

- 8. quora.com [quora.com]

- 9. This compound as a building block for π-electron functional materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 14. hera.ph1.uni-koeln.de [hera.ph1.uni-koeln.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Acenaphthylene

Foreword: Decoding the Spectroscopic Signature of Acenaphthylene

This compound, a polycyclic aromatic hydrocarbon (PAH) comprising a naphthalene core fused with a five-membered ring, presents a unique molecular architecture that is reflected in its spectroscopic fingerprints.[1] As a colorless, crystalline solid found in coal tar, its characterization is crucial in environmental analysis, materials science, and as a building block in the synthesis of dyes, plastics, insecticides, and fungicides.[2][3] Its unique reactivity, particularly the presence of the double bond within the five-membered ring, distinguishes it from its saturated analog, acenaphthene, and profoundly influences its electronic and vibrational properties.[4]

This guide provides a comprehensive exploration of the core spectroscopic techniques used to characterize this compound. We will delve into the causality behind experimental choices and present self-validating protocols designed for researchers, scientists, and drug development professionals. Our approach moves beyond a simple recitation of data, offering insights into how each spectrum serves as a piece of a larger puzzle to confirm the identity, purity, and structural integrity of this fascinating molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for characterizing conjugated systems like this compound. The absorption of UV-Vis radiation excites electrons from lower to higher energy molecular orbitals, providing a distinct spectrum that is a direct consequence of the molecule's electronic structure. The extended π-system of this compound gives rise to characteristic absorption bands.

Causality of Experimental Design

The choice of solvent is critical in UV-Vis spectroscopy to avoid interactions that could alter the absorption profile of the analyte. A non-polar solvent like cyclohexane is ideal for this compound because it minimizes solute-solvent interactions, providing a spectrum that is representative of the molecule's intrinsic electronic transitions. Spectroscopic grade solvents are mandatory to ensure the absence of impurities that may have their own UV absorbance, which could interfere with the analysis.[4] Dilute concentrations are used to ensure the response is within the linear range of the spectrophotometer, adhering to the Beer-Lambert Law.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation :

-

Prepare a stock solution by accurately weighing approximately 10 mg of this compound and dissolving it in 100 mL of spectroscopic grade cyclohexane to achieve a concentration of 100 µg/mL.[4]

-

Perform serial dilutions with cyclohexane to obtain a final working concentration in the range of 1-10 µg/mL. The optimal concentration should yield a maximum absorbance between 0.5 and 1.5 AU.[4]

-

-

Instrumentation & Data Acquisition :

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure cyclohexane to serve as the reference or "blank."

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Rinse the sample cuvette with the this compound solution before filling it.

-

Record the UV-Vis spectrum of the this compound solution over a wavelength range of 200-400 nm.[4]

-

Data Interpretation

The UV-Vis spectrum of this compound in cyclohexane exhibits several absorption maxima (λmax). These peaks correspond to π → π* electronic transitions. The presence of multiple, well-defined peaks is a strong indicator of the compound's identity.

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Cyclohexane | 267, 311, 323, 335, 340[4] |

| 35% Acetonitrile | Varies with temperature[5] |

The spectrum is distinct from that of acenaphthene, which lacks the double bond in the five-membered ring and consequently has a simpler absorption profile, typically with a λmax around 288 nm in cyclohexane.[4]

Workflow for UV-Vis Analysis

Caption: Workflow for thin solid film IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Causality of Experimental Design

The choice of solvent is paramount in NMR. Deuterated solvents, such as chloroform-d (CDCl₃), are used because they are "invisible" in ¹H NMR spectra, preventing large solvent signals from overwhelming the analyte signals. [2]CDCl₃ is a good choice for this compound due to its excellent dissolving power for non-polar aromatic compounds. A sufficient concentration of the sample is required to obtain a good signal-to-noise ratio in a reasonable amount of time, especially for ¹³C NMR, which is inherently less sensitive than ¹H NMR.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of chloroform-d (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

-

-

Instrumentation & Data Acquisition :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to ensure homogeneity.

-

Acquire the ¹H NMR spectrum. A small number of scans is usually sufficient.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans to achieve adequate signal intensity.

-

Data Interpretation

The symmetry of the this compound molecule simplifies its NMR spectra. The key distinguishing feature in the ¹H NMR spectrum is the singlet corresponding to the two vinylic protons of the five-membered ring. [4]This signal is absent in the spectrum of acenaphthene, which instead shows a singlet for its aliphatic protons at a much higher field (lower ppm). [4] Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.07 | s (2H) | Vinylic protons (C1, C2) [2][4] |

| 7.51-7.81 | m (6H) | Aromatic protons [2][4] | |

| ¹³C NMR | 124.08 | Aromatic CH | |

| 127.13 | Aromatic CH | ||

| 127.59 | Aromatic CH | ||

| 128.07 | Aromatic Quaternary C | ||

| 128.25 | Aromatic Quaternary C | ||

| 129.29 | Vinylic CH (C1, C2) [2] | ||

| 139.62 | Aromatic Quaternary C |

Note: Specific assignments of aromatic protons and carbons often require advanced 2D NMR techniques (like COSY and HSQC), but the data presented provides a definitive fingerprint.

The ¹³C NMR spectrum of this compound shows only signals for sp² hybridized carbons, whereas acenaphthene would exhibit a distinct signal for its sp³ methylene carbons around 30.3 ppm. [4]This provides an unambiguous method for differentiation.

Logical Relationship in NMR Analysis

Caption: Relationship between this compound's structure and its NMR signals.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, it is used to confirm the molecular weight and to study its fragmentation pattern under ionization, which can provide additional structural confirmation.

Causality of Experimental Design

Electron Ionization (EI) is a common and robust ionization method for non-labile, volatile compounds like PAHs. It imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and characteristic fragment ions. A high-resolution mass spectrometer can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction :

-

Introduce a small amount of solid this compound directly via a solid probe or, if coupled with Gas Chromatography (GC-MS), inject a dilute solution (e.g., in dichloromethane) into the GC.

-